2,3,4,4'-Tetrachlorobiphenyl

説明

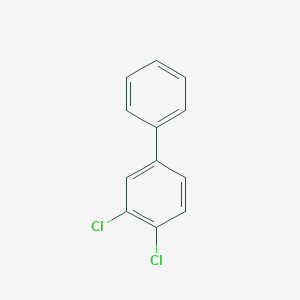

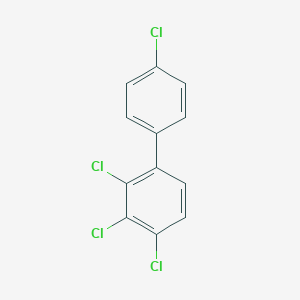

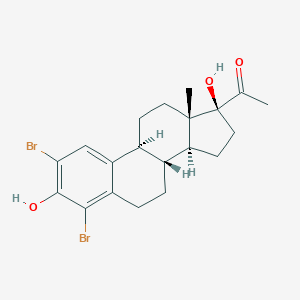

2,3,4,4’-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which the chlorines are at positions 2, 3, 4, and 4’. It is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It is also classified as an endocrine disruptor .

Molecular Structure Analysis

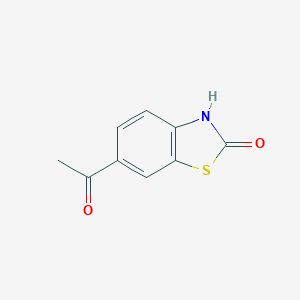

The molecular formula of 2,3,4,4’-Tetrachlorobiphenyl is C12H6Cl4. Its average mass is 291.988 Da and its mono-isotopic mass is 289.922363 Da .

Physical And Chemical Properties Analysis

2,3,4,4’-Tetrachlorobiphenyl is a solid substance. Its molecular formula is C12H6Cl4, and it has an average mass of 291.988 Da and a mono-isotopic mass of 289.922363 Da .

科学的研究の応用

Real-Time Immuno-PCR Method

A real-time immuno-PCR method has been developed for detecting 3,3′,4,4′-tetrachlorobiphenyl . This method is reliable and sensitive, with a linear range for the determination of PCB77 from 10.0 fg/mL to 1 ng/mL . It’s highly specific for congeners but less specific for Aroclor1248 . This method can provide rapid, semi-quantitative, and reliable test results for making environmental decisions .

Environmental Contaminant

2,3,4,4’-Tetrachlorobiphenyl is considered a persistent organic pollutant . It’s resistant to environmental degradation through photolytic, biological, or chemical processes . Because of its bioaccumulation in fatty tissues, high toxicity, and long-term stability in the environment, it’s considered one of the most important POPs .

Endocrine Disruptor

2,3,4,4’-Tetrachlorobiphenyl can disrupt the functions of the endocrine (hormone) system . This makes it an endocrine disruptor .

Aerobic Degradation

A resuscitated strain of Castellaniella sp. SPC4 has shown the highest degradation efficiency in the aerobic degradation of 3,3’,4,4’-tetrachlorobiphenyl . This provides a promising approach for the bioremediation of PCB-contaminated environments .

Toxicology Research

The toxicology of 2,3,4,4’-Tetrachlorobiphenyl is currently under investigation . Its bioaccumulative and toxic properties make it a significant subject of study .

Industrial Chemical Research

2,3,4,4’-Tetrachlorobiphenyl is one class of industrial chemicals that have been widely used in the manufacture of many materials found commonly in highly industrial societies . Despite many countries banning the production and use of PCBs, concentrations in nature remain high .

作用機序

Target of Action

2,3,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor , which means it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Mode of Action

The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the body’s hormonal system, potentially disrupting normal bodily functions.

Biochemical Pathways

It is known that pcbs can alter the function of primary rat neutrophils

Pharmacokinetics

Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance can lead to bioaccumulation in animal tissue and biomagnification in food chains .

Result of Action

The molecular and cellular effects of 2,3,4,4’-Tetrachlorobiphenyl’s action are complex and can vary depending on the specific biological system. In granulocytic HL-60 cells, a noncoplanar PCB alters the functional status, causing enhanced degranulation and upregulation of COX-2 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’-Tetrachlorobiphenyl. For instance, the composition and microstructure of humic acid, an important fraction of soil organic matter, can affect the sorption of this compound . This interaction can influence the compound’s bioavailability and its overall impact on the environment.

Safety and Hazards

特性

IUPAC Name |

1,2,3-trichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDBTRJKXLKYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073474 | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,4'-Tetrachlorobiphenyl | |

CAS RN |

33025-41-1 | |

| Record name | 2,3,4,4′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB-60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

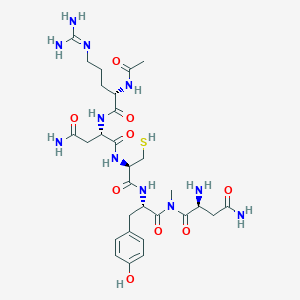

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)